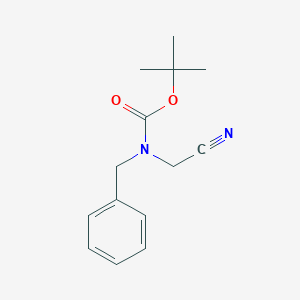

Tert-butyl benzylcyanomethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(cyanomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVAVVROGYTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571771 | |

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194207-87-9 | |

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl N Benzyl N Cyanomethyl Carbamate and Analogues

Targeted Synthesis and Derivatization of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate Scaffolds

The construction of the target carbamate (B1207046) hinges on a logical sequence involving the formation of a specific secondary amine precursor, followed by the protection of the nitrogen atom.

Approaches to N-Benzyl-N-(cyanomethyl)amine Precursors

The synthesis of the core intermediate, N-benzyl-N-(cyanomethyl)amine, can be achieved through two primary pathways: nucleophilic substitution or reductive amination.

Nucleophilic Substitution: This is a direct and common method for forming C-N bonds. It involves the N-alkylation of benzylamine (B48309) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this SN2 reaction, the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide. A base is typically required to neutralize the hydrogen halide formed, preventing the protonation of the starting amine. A significant challenge with this method is the potential for overalkylation, where the desired secondary amine product reacts further with the haloacetonitrile to form a tertiary amine. researchgate.net Controlling stoichiometry and reaction conditions is crucial for maximizing the yield of the secondary amine. researchgate.net

Reductive Amination: This powerful method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orgorgoreview.com To synthesize N-benzyl-N-(cyanomethyl)amine, benzaldehyde (B42025) is reacted with aminoacetonitrile (B1212223). researchgate.net The initial reaction forms an imine intermediate, which is then reduced in situ to the target secondary amine. orgoreview.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the imine over the starting aldehyde. orgoreview.comnih.gov This one-pot procedure is highly efficient and often avoids the issue of overalkylation that can plague direct alkylation methods. masterorganicchemistry.comorganic-chemistry.org

| Method | Reactants | Key Intermediates | Common Reducing Agents | Ref. |

| Nucleophilic Substitution | Benzylamine, Haloacetonitrile | N/A | N/A | researchgate.net |

| Reductive Amination | Benzaldehyde, Aminoacetonitrile | Imine | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | wikipedia.orgorganic-chemistry.org |

Introduction of the tert-Butoxycarbonyl (Boc) Moiety via Carbamoylation

Once the N-benzyl-N-(cyanomethyl)amine precursor is obtained, the tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine. This is a standard transformation in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O.

The process is generally carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to scavenge the acidic byproducts. The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being common options. While often performed at room temperature, the reaction conditions are adaptable. organic-chemistry.org In recent years, catalytic methods have been developed to enhance efficiency and selectivity. Catalysts such as iodine, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and copper iodide nanoparticles (CuI-NPs) have been shown to promote N-tert-butoxycarbonylation under mild, often solvent-free, conditions. niscpr.res.in

| Catalyst/Reagent | Conditions | Key Advantages | Ref. |

| Boc₂O / Base | Room Temp, Various Solvents | Standard, reliable procedure | organic-chemistry.org |

| Boc₂O / Iodine | Room Temp, Solvent-free | Efficient, practical | organic-chemistry.org |

| Boc₂O / CuI-NPs | Solvent-free, Grinding | Fast, cost-effective, recyclable catalyst | niscpr.res.in |

| Boc₂O / HClO₄–SiO₂ | Room Temp, Solvent-free | Highly efficient, reusable catalyst | organic-chemistry.org |

Synthetic Routes to Related N-Boc-Cyanomethyl and N-Boc-Benzyl Systems

The synthetic principles for tert-butyl N-benzyl-N-(cyanomethyl)carbamate are broadly applicable to related structures.

N-Boc-Cyanomethyl Systems: For analogues lacking the benzyl (B1604629) group, a primary amine can be reacted with a haloacetonitrile, followed by Boc protection. Alternatively, a Boc-protected primary amine could be alkylated with a haloacetonitrile. Reductive amination of an aldehyde or ketone with Boc-protected aminoacetonitrile is another viable route.

N-Boc-Benzyl Systems: The synthesis of N-Boc protected benzylamines is well-established. A particularly efficient method is the one-pot tandem direct reductive amination/N-Boc protection. nih.gov In this procedure, an aldehyde is reacted with a primary amine in the presence of both a reducing agent (like sodium triacetoxyborohydride) and Boc₂O. This approach directly yields the N-Boc protected secondary amine, preventing overalkylation and simplifying the synthetic sequence. nih.gov For example, reacting benzaldehyde with a primary amine under these conditions yields the corresponding N-Boc-N-benzylamine derivative in high yield. nih.gov

Advanced Strategies for Carbamate and Nitrile Synthesis

Beyond the direct sequence of amine formation and protection, more advanced strategies can be used to construct the carbamate functionality, sometimes bypassing the need for the direct handling of the precursor amine.

Curtius Rearrangement and Amination Protocols for Carbamate Formation

The Curtius rearrangement is a classic and powerful method for converting carboxylic acids into amines, ureas, or carbamates. nih.govnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. orgsyn.org This isocyanate is a key reactive intermediate that can be "trapped" by various nucleophiles.

For the synthesis of tert-butyl carbamates, the isocyanate is trapped with tert-butanol. Modern one-pot procedures have been developed that avoid the isolation of the potentially hazardous acyl azide. researchgate.net In one such method, a carboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide. researchgate.netorganic-chemistry.org This generates an acyl azide in situ, which undergoes the Curtius rearrangement. The resulting isocyanate is then trapped by tert-butoxide (also generated in the reaction mixture) to form the desired N-Boc protected amine. orgsyn.org This zinc-catalyzed process is efficient and tolerates a wide range of functional groups. researchgate.netorganic-chemistry.org

Alternative amination protocols for carbamate synthesis often involve carbon dioxide as a C1 source. nih.govrsc.org For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can produce carbamates under mild conditions. nih.govacs.org

| Method | Starting Material | Key Intermediate | Product | Ref. |

| One-Pot Curtius Rearrangement | Carboxylic Acid | Acyl azide, Isocyanate | N-Boc Amine | researchgate.netorganic-chemistry.org |

| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Carbamate Anion | N-Alkyl Carbamate | nih.govacs.org |

Metal-Catalyzed Coupling Reactions in N-Boc Amine Synthesis

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-N bond formation. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing N-aryl amines. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated amine and regenerate the catalyst. wikipedia.orgacsgcipr.org While this method is most commonly applied to aryl systems, its principles underscore the power of metal catalysis in C-N bond formation.

More directly relevant to N-Boc amine synthesis, nickel-catalyzed photoredox reactions have emerged as an alternative to palladium-based systems. For example, a Ni(II)-catalyzed N-arylation allows for the coupling of Boc-protected amines with aryl electrophiles at room temperature, providing a wide range of N-aryl-N-Boc-amines. organic-chemistry.org Copper-catalyzed reactions, such as the aza-Friedel–Crafts reaction, can also be used to synthesize chiral benzylamines, which can then be protected. nih.gov These metal-catalyzed methods offer powerful tools for constructing complex amine scaffolds with high efficiency and functional group tolerance. rsc.orgnih.gov

Applications of tert-Butyl Isocyanide in Cascade Reactions and Heterocycle Synthesis

Tert-butyl isocyanide is a versatile C1 synthon in organic synthesis, particularly valued in multicomponent reactions (MCRs) for the construction of complex heterocyclic scaffolds. nih.gov Its ability to react with both electrophiles and nucleophiles makes it a key component in cascade reactions that efficiently build molecular diversity. researchgate.net These reactions are often characterized by high atom economy and operational simplicity. nih.govmdpi.com

A notable application is the cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃)-catalyzed cascade reaction between alkynyl carboxylic acids and tert-butyl isocyanide, which provides a direct route to diversely functionalized 2-alkynyl oxazoles. rsc.org This method proceeds under mild conditions and demonstrates the power of isocyanide-based MCRs in generating valuable heterocyclic structures. rsc.org The reaction likely proceeds through a reactive nitrilium intermediate, which is a common feature in isocyanide-based reactions like the Ugi and Passerini reactions. mdpi.comresearchgate.net The intramolecular trapping of this intermediate by the carboxylic acid group facilitates the formation of the oxazole (B20620) ring. nih.gov

The following table presents a selection of 2-alkynyl oxazoles synthesized using this methodology, highlighting the scope and efficiency of the reaction.

Table 1: Synthesis of 2-Alkynyl Oxazoles via Cascade Reaction

| Entry | Alkynyl Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylpropiolic acid | 2-(Phenylethynyl)-5-phenyloxazole | 85 |

| 2 | 3-(4-Chlorophenyl)propiolic acid | 5-(4-Chlorophenyl)-2-(phenylethynyl)oxazole | 82 |

| 3 | 3-(4-Methoxyphenyl)propiolic acid | 5-(4-Methoxyphenyl)-2-(phenylethynyl)oxazole | 88 |

| 4 | 3-Cyclohexylpropiolic acid | 5-Cyclohexyl-2-(phenylethynyl)oxazole | 75 |

| 5 | Dec-2-ynoic acid | 5-Heptyl-2-(phenylethynyl)oxazole | 78 |

Data sourced from Organic & Biomolecular Chemistry. rsc.org

Generation and Reactivity of tert-Butyl Radicals in Synthetic Transformations

The tert-butyl radical is a significant intermediate in a variety of synthetic transformations. Its generation can be achieved through several methods, often involving the homolytic cleavage of precursors. taylorandfrancis.comresearchgate.net Common sources for tert-butyl radicals include tert-butoxy-containing peroxides like di-tert-butyl peroxide (DTBP), tert-butyl hydroperoxide (TBHP), and tert-butyl peroxybenzoate (TBPB). mdpi.com Pyrolysis of azo-tert-butane is another effective method for generating these radicals. researchgate.net

Once generated, the tert-butyl radical, and more commonly the related tert-butoxyl radical (t-BuO•), exhibit characteristic reactivity, primarily involving hydrogen atom transfer (HAT) from C-H bonds to form a new carbon-centered radical and tert-butanol. researchgate.net The tert-butoxyl radical is a powerful H-atom abstractor, and its reactions are often entropy-controlled. researchgate.net

In some instances, particularly in the presence of certain iron catalysts, the tert-butoxyl radical can undergo β-methyl scission to generate a methyl radical and acetone. mdpi.com This reactivity provides an alternative pathway for radical functionalization. The choice of precursor and reaction conditions allows for the controlled generation of these radical species for specific synthetic applications. taylorandfrancis.commdpi.com

Table 2: Methods for Generating tert-Butyl and Related Radicals

| Precursor | Method | Generated Radical | Key Features |

|---|---|---|---|

| Azo-tert-butane | Pyrolysis | tert-Butyl radical | Clean generation of the radical. researchgate.net |

| Di-tert-butyl peroxide (DTBP) | Thermal/Photochemical decomposition | tert-Butoxyl radical | Versatile radical initiator. taylorandfrancis.com |

| tert-Butyl hydroperoxide (TBHP) | Metal-catalyzed decomposition | tert-Butoxyl radical | Often used with transition metal catalysts. taylorandfrancis.com |

Green Chemistry Principles in the Synthesis of tert-Butyl Carbamates

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com

Solvent-Free and Base-Free Reaction Conditions

A significant advancement in green synthesis is the development of reactions that proceed without the need for solvents or bases, which are major contributors to chemical waste. rsc.orgresearchgate.net Such conditions not only simplify workup procedures but also reduce the environmental footprint of the synthesis. For instance, a novel and highly efficient method for the synthesis of tert-butyl esters, which are structurally related to carbamates, has been developed using di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This approach operates at ambient temperature without additional heating, making it an attractive, eco-friendly alternative to traditional methods. rsc.org The neutral reaction environment is particularly beneficial for sensitive substrates. rsc.org

Utilization of Mechanochemistry and Electromagnetic Milling in Carbamate Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. magtech.com.cnrsc.org Ball milling is a common technique where the kinetic energy from grinding media initiates reactions in the solid state, often eliminating the need for solvents. rsc.orgfritsch-international.com This method can lead to higher reactivity, increased selectivity, and significantly shorter reaction times compared to conventional solution-phase synthesis. magtech.com.cnfritsch-international.com

A recent innovation in this area is electromagnetic milling. This technique has been successfully applied to the synthesis of tert-butyl esters from carboxylic acids and (Boc)₂O under solvent- and base-free conditions. rsc.org In this process, ferromagnetic rods act as the grinding media. Under a high-speed rotating magnetic field, these rods become magnetized and are believed to activate chemical bonds through coordination, representing a new model for reaction activation. rsc.org This method's high efficiency and environmentally benign conditions suggest its potential applicability to the synthesis of tert-butyl carbamates as well.

Development of Recyclable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry, but the ability to recover and reuse the catalyst is crucial for both economic and environmental sustainability. Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds in the synthesis of N-aryl carbamates. nih.gov However, these often rely on expensive and non-recyclable catalysts.

Atom Economy and Waste Minimization in Process Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comskpharmteco.com Synthetic routes with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. jk-sci.com

In the context of tert-butyl carbamate synthesis, applying the principles of atom economy involves selecting synthetic strategies that maximize the incorporation of atoms from starting materials. For example, multicomponent reactions, like those involving tert-butyl isocyanide, are highly atom-economical as they combine several molecules in a single step to form a complex product with few or no byproducts. nih.gov

Waste minimization is directly linked to atom economy and other green principles like the use of catalysts and the avoidance of solvents and protecting groups. researchgate.net By designing syntheses that are highly atom-economical and employ recyclable catalysts under solvent-free conditions, the generation of waste (quantified by metrics like the E-factor) can be dramatically reduced, leading to more sustainable chemical manufacturing processes. jocpr.comresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The formation of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate, like other tert-butyl carbamates derived from secondary amines, is believed to proceed through a nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride (B1165640). The presence of catalysts, such as 4-(dimethylamino)pyridine (DMAP), can significantly influence the reaction mechanism and rate.

Detailed mechanistic studies on the reaction of secondary amines with di-tert-butyl dicarbonate have provided insights into the transient species involved. In the absence of a strong catalyst, the reaction is thought to proceed via a direct nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This leads to a tetrahedral intermediate which then collapses, eliminating tert-butoxycarbonyl and a molecule of carbon dioxide and tert-butanol, to yield the final carbamate.

In the presence of a catalyst like DMAP, the mechanism is more complex. Studies have successfully isolated unstable carbamic-carbonic anhydride intermediates in the reactions of secondary amines with Boc₂O and DMAP. nih.gov The proposed mechanism involves the initial reaction of DMAP with Boc₂O to form a more reactive acyl-pyridinium species. The secondary amine then attacks this intermediate, leading to the formation of the N-Boc product. nih.gov

Computational studies on related carbamate formation reactions, although not specific to this exact molecule, have provided theoretical support for the proposed mechanisms. For instance, density functional theory (DFT) calculations have been used to model the transition states of similar reactions, helping to elucidate the energetics of the reaction pathway. researchgate.net For the tert-butoxycarbonylation of amines, a plausible mechanism involves the activation of the carbonyl group of Boc₂O, making it more susceptible to nucleophilic attack. nih.gov

Table 1: Plausible Intermediates in the Formation of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate

| Intermediate | Description | Role in Reaction |

| Tetrahedral Intermediate | Formed from the nucleophilic attack of the secondary amine on the carbonyl carbon of Boc₂O. | Precursor to the final product in the uncatalyzed reaction. |

| Acyl-pyridinium Species | Formed from the reaction of DMAP with Boc₂O. | A more reactive electrophile in the catalyzed reaction. |

| Carbamic-carbonic Anhydride | An unstable intermediate isolated in reactions of secondary amines with Boc₂O/DMAP. nih.gov | A key intermediate in the DMAP-catalyzed pathway. |

This table is based on mechanistic studies of analogous tert-butoxycarbonylation reactions.

For secondary amines, steric hindrance can play a significant role in the reaction kinetics, potentially leading to slower reaction rates compared to primary amines. The benzyl and cyanomethyl groups on the nitrogen atom of the precursor amine would contribute to this steric bulk.

Kinetic resolutions of N-Boc protected amines have been studied, which provides some insight into the reactivity of these compounds. For instance, the kinetic resolution of racemic N-Boc-2-arylpiperidines by asymmetric deprotonation has been reported, indicating that the carbamate group can influence the reactivity of adjacent C-H bonds. rsc.org

Kinetic studies on the cleavage of the N-Boc group are more common in the literature and have shown a dependence on the acid concentration. For example, the HCl-catalyzed deprotection of Boc-protected amines has been found to exhibit a second-order dependence on the acid concentration. researchgate.netnih.gov While this pertains to the reverse reaction, it underscores the sensitivity of the carbamate bond to acidic conditions.

Table 2: Factors Influencing the Kinetics of Tert-butoxycarbonylation of Secondary Amines

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophilicity of the Amine | Increased nucleophilicity generally increases the rate. | The reaction involves a nucleophilic attack by the amine. |

| Steric Hindrance | Increased steric hindrance around the nitrogen atom decreases the rate. | Hinders the approach of the amine to the electrophilic carbonyl carbon. |

| Catalyst | Presence of a catalyst like DMAP significantly increases the rate. | Forms a more reactive intermediate (acyl-pyridinium species). |

| Solvent Polarity | The effect can be complex and depends on the specific mechanism. | Can influence the stability of charged intermediates and transition states. |

This table summarizes general kinetic trends observed in the N-tert-butoxycarbonylation of amines.

Reactivity and Chemical Transformations of Tert Butyl N Benzyl N Cyanomethyl Carbamate

Chemical Stability and Selective Cleavage of the N-tert-Butoxycarbonyl Group

The N-tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its predictable stability and specific deprotection conditions. Its behavior in Tert-butyl N-benzyl-N-(cyanomethyl)carbamate is characteristic of N,N-disubstituted Boc-protected amines.

Acid-Mediated Deprotection Mechanisms via tert-Butyl Cation Formation

The most common method for the cleavage of the Boc group is through acid-mediated deprotection. This process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). Following protonation, the molecule undergoes fragmentation to release a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the corresponding secondary amine, carbon dioxide, and the regenerated acid catalyst.

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate, Methanol | Room Temperature |

| Phosphoric acid (H₃PO₄) | Aqueous | Mild heating |

| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature |

Orthogonal Stability to Basic and Nucleophilic Conditions

A significant advantage of the Boc protecting group is its robustness under a wide range of non-acidic conditions. It is generally stable to basic and nucleophilic reagents, which allows for selective manipulation of other functional groups within a molecule without affecting the protected amine. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.

This "orthogonal" stability is a cornerstone of modern protecting group strategy in complex molecule synthesis. For instance, ester functionalities can be saponified using a base, or other functional groups can be introduced via nucleophilic substitution, while the Boc-protected amine remains intact.

Reductive Cleavage Strategies for Benzyl-Containing Carbamates

While the Boc group itself is stable to typical reductive conditions like catalytic hydrogenation, the N-benzyl group in Tert-butyl N-benzyl-N-(cyanomethyl)carbamate can be cleaved reductively. This process, known as hydrogenolysis, typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a hydrogen source. nih.gov

Common hydrogen sources include hydrogen gas (H₂), ammonium (B1175870) formate, or formic acid. mdma.ch The reaction proceeds by the oxidative addition of the catalyst into the C-N bond, followed by hydrogenolysis to release toluene (B28343) and the debenzylated carbamate. This method provides a pathway to selectively remove the benzyl (B1604629) group while leaving the Boc group in place, offering another layer of synthetic flexibility. The efficiency of the debenzylation can sometimes be hindered by catalyst poisoning from the amine substrate or product, which can be mitigated by the addition of acids or the use of mixed catalyst systems. nih.gov

Reactivity of the Cyanomethyl Nitrile Functionality

The cyanomethyl group (-CH₂CN) possesses a reactive nitrile functionality that can undergo a variety of chemical transformations. The electron-withdrawing nature of the cyano group also acidifies the adjacent methylene (B1212753) protons, allowing for potential reactions at this position as well.

Nucleophilic Additions and Condensation Reactions

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions. docbrown.info Strong nucleophiles, such as Grignard reagents or organolithium reagents, can attack the nitrile carbon to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes the imine to a ketone.

The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine. youtube.com These transformations allow the cyanomethyl group to serve as a precursor to other important functional groups. youtube.com

Table 2: Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

| 1. RMgX or RLi; 2. H₃O⁺ | Ketone |

| H₃O⁺, Δ or OH⁻, H₂O, Δ | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Primary Amine |

| H₂, Raney Ni | Primary Amine |

Transformations Leading to Nitrogen-Containing Heterocyclic Compounds

The cyanomethyl group is a valuable building block in the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net The nitrile functionality can participate in intramolecular cyclization reactions with other functional groups present in the molecule or in intermolecular reactions with difunctional reagents. quimicaorganica.org

For example, the nitrile group can be activated and then undergo cyclization to form pyridines, pyrimidines, or imidazoles, depending on the reaction partners and conditions. researchgate.net Visible light-mediated photocatalysis has emerged as a modern method for the cyanomethylarylation of alkenes, leading to the construction of diverse nitrogenous heterocyclic compounds like indolines and oxindoles. beilstein-journals.orgnih.gov These reactions often proceed via radical intermediates, showcasing the versatility of the cyanomethyl group in both ionic and radical pathways for heterocycle synthesis. researchgate.net

α-Functionalization and Carbanion Chemistry of the Cyanomethyl Moiety

The cyanomethyl group (-CH₂CN) is a key reactive center in Tert-butyl N-benzyl-N-(cyanomethyl)carbamate. The protons on the α-carbon (the carbon adjacent to the cyano group) are acidic due to the strong electron-withdrawing inductive and resonance effects of the nitrile function. This acidity facilitates the deprotonation of the α-carbon by a suitable base to form a stabilized carbanion. libretexts.orgwikipedia.orgnumberanalytics.com

A carbanion is a reactive intermediate with a negative charge on a carbon atom, making it a potent nucleophile. siue.edulibretexts.org The stability of the carbanion formed from the cyanomethyl moiety is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the cyano group. libretexts.orgnumberanalytics.com

This nucleophilic carbanion can readily participate in a variety of carbon-carbon bond-forming reactions. For instance, it can react with electrophiles such as alkyl halides in nucleophilic substitution reactions to yield α-alkylated products. This process, known as α-functionalization, is a powerful tool for elaborating the molecular structure. The general mechanism involves the attack of the carbanion on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond.

Table 1: Examples of α-Functionalization Reactions

| Electrophile | Base | Product | Reaction Type |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tert-butyl N-benzyl-N-(1-cyanoethyl)carbamate | Alkylation |

| Benzyl Bromide (BnBr) | Lithium Diisopropylamide (LDA) | Tert-butyl N-benzyl-N-(1-cyano-2-phenylethyl)carbamate | Alkylation |

| Acetaldehyde (CH₃CHO) | Potassium tert-butoxide (t-BuOK) | Tert-butyl N-benzyl-N-(1-cyano-2-hydroxypropyl)carbamate | Aldol Addition |

The choice of base is crucial for the efficient generation of the carbanion without causing unwanted side reactions, such as hydrolysis of the carbamate or cyano group. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed.

Transformations Involving the N-Benzyl Substituent

The N-benzyl group serves as a common protecting group for amines in organic synthesis. Its removal or transformation is a key aspect of the reactivity of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate.

Oxidative and Reductive Manipulations at the Benzylic Position

The benzylic position (the carbon atom of the benzyl group attached to the nitrogen) is susceptible to both oxidative and reductive transformations. These reactions are primarily used to cleave the N-benzyl group, a process known as debenzylation.

Oxidative Cleavage: The benzyl C-N bond can be cleaved under oxidative conditions. The benzylic C-H bonds are activated towards oxidation due to the stability of the resulting benzylic radical or cation intermediates. libretexts.org Common oxidizing agents for this purpose include ceric ammonium nitrate (B79036) (CAN), potassium permanganate (B83412) (KMnO₄), or electrochemical methods. researchgate.netacs.orgbohrium.com For instance, treatment with CAN can lead to the formation of an iminium ion intermediate, which is then hydrolyzed to yield the debenzylated carbamate and benzaldehyde (B42025). Another approach involves the generation of a bromo radical from an alkali metal bromide, which abstracts a hydrogen atom from the benzylic position, initiating the cleavage process. organic-chemistry.org

Reductive Cleavage: A more common and milder method for N-debenzylation is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the C-N bond, resulting in the formation of the debenzylated carbamate and toluene. This method is highly efficient and compatible with a wide range of functional groups.

Table 2: Conditions for N-Benzyl Group Cleavage

| Method | Reagents | Products |

|---|---|---|

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), H₂O | Tert-butyl N-(cyanomethyl)carbamate, Benzaldehyde |

| Oxidative Cleavage | KBr, Oxone | Tert-butyl N-(cyanomethyl)carbamate, Benzaldehyde |

| Reductive Cleavage (Hydrogenolysis) | H₂, Palladium on Carbon (Pd/C) | Tert-butyl N-(cyanomethyl)carbamate, Toluene |

Stereoselective Transformations

Stereoselective transformations involving the N-benzyl group often rely on the introduction of a chiral element to influence the stereochemical outcome of a reaction. While the parent molecule is achiral, derivatization can lead to chiral centers where stereocontrol becomes important.

In asymmetric synthesis, chiral auxiliaries are frequently employed. For instance, replacing the benzyl group with a chiral α-methylbenzyl group transforms the amine into a chiral reagent. The conjugate addition of the lithium amide of (R)-N-benzyl-N-α-methylbenzylamine to α,β-unsaturated esters or amides, followed by enolate alkylation, can proceed with high diastereoselectivity. nih.govox.ac.uk This principle could be applied to derivatives of the title compound. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be removed, typically via hydrogenolysis, to yield the enantiomerically enriched product.

Recent advancements in catalysis also offer pathways for stereoselective transformations without the need for stoichiometric chiral auxiliaries, employing chiral catalysts to create a chiral environment around the substrate. rsc.org

Role of the tert-Butyl Group in Reaction Mechanisms

The tert-butyl group of the tert-butoxycarbonyl (Boc) protecting group significantly influences the reactivity of the molecule through steric and electronic effects.

Influence of Steric Bulk on Reaction Kinetics and Selectivity

The tert-butyl group is exceptionally bulky, a property that is often exploited in organic synthesis and is referred to as the "tert-butyl effect". researchgate.netrsc.org This steric hindrance can impede the approach of nucleophiles or other reagents to adjacent reactive sites. libretexts.orgresearchgate.net

This steric shielding can have a profound impact on reaction kinetics, generally slowing down the rate of reactions that occur near the bulky group. nih.gov For example, a nucleophilic attack at the carbamate carbonyl carbon would be slower compared to a less hindered carbamate, such as a methyl or ethyl carbamate.

Furthermore, steric hindrance can control the selectivity of a reaction. In cases where multiple reaction sites are available, reagents may preferentially react at the less sterically encumbered position. This can be a powerful tool for achieving regioselectivity. The bulk of the tert-butyl group can also influence the conformational preferences of the molecule, which in turn can dictate the stereochemical outcome of reactions at nearby centers, leading to diastereoselectivity.

Pathways Involving tert-Butyl Radical Intermediates

While the Boc group is typically cleaved under acidic conditions via a cationic mechanism, pathways involving tert-butyl radical intermediates are also possible under specific conditions. The tert-butyl group can be cleaved to form a relatively stable tertiary radical.

The photolysis of compounds containing tert-butyl groups can generate tert-butyl radicals. rsc.org More relevant to carbamate chemistry, certain deprotection methods can proceed through radical pathways. For example, the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue"), can facilitate the catalytic deprotection of tert-butyl carbamates. acs.org The proposed mechanism involves the activation of a Si-H bond by the radical cation, leading to the cleavage of the C-O bond of the OtBu group. While not a direct fragmentation to a tert-butyl radical, these radical-initiated processes highlight alternative deprotection mechanisms beyond simple acidolysis. The formation of tert-butyl radical intermediates can also be promoted by reagents like di-tert-butyl peroxide under thermal or photochemical conditions, which can then participate in various radical reactions. researchgate.net

Chemo- and Regioselectivity in Multifunctionalized Systems

The chemical behavior of tert-butyl N-benzyl-N-(cyanomethyl)carbamate in multifunctionalized systems is dictated by the relative reactivity of its distinct functional groups: the tert-butoxycarbonyl (Boc) protecting group, the benzyl group, the cyanomethyl moiety, and the tertiary amine. The presence of multiple reactive sites allows for the possibility of chemo- and regioselective transformations, which are crucial in complex organic syntheses. Research in this area focuses on selectively targeting one functional group while leaving others intact, thereby enabling the synthesis of complex molecular architectures.

The primary reactive centers within the molecule include:

The acidic α-protons of the methylene group adjacent to the nitrile.

The electrophilic carbonyl carbon of the carbamate.

The benzylic position, which can be susceptible to cleavage.

The nitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions.

The interplay of these functionalities and the judicious choice of reagents and reaction conditions are paramount in controlling the outcome of chemical transformations.

Chemoselective Alkylation

A key aspect of the reactivity of tert-butyl N-benzyl-N-(cyanomethyl)carbamate is the pronounced acidity of the methylene protons adjacent to the electron-withdrawing nitrile group. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in alkylation reactions. In multifunctionalized systems, this provides a pathway for chemoselective carbon-carbon bond formation.

For instance, in the synthesis of intermediates for pharmaceuticals like Lacosamide, a related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, undergoes a phase-transfer catalyzed (PTC) alkylation. This reaction chemoselectively targets a specific site in the molecule, demonstrating the principle of selective alkylation in the presence of other functional groups. While not the exact target molecule, this highlights a common reactive pathway for similar structures.

In a hypothetical scenario involving tert-butyl N-benzyl-N-(cyanomethyl)carbamate and a substrate containing both an alkyl halide and an ester functionality, the reaction can be directed to occur selectively at the α-position of the nitrile.

| Reactant | Reagent | Conditions | Major Product | Selectivity |

|---|---|---|---|---|

| Tert-butyl N-benzyl-N-(cyanomethyl)carbamate | 1. NaH 2. Ethyl 4-bromobutanoate | THF, 0 °C to rt | Tert-butyl N-benzyl-N-(1-cyano-4-ethoxycarbonylbutyl)carbamate | Chemoselective alkylation at the α-carbon to the nitrile over nucleophilic attack at the ester. |

The choice of a non-nucleophilic base such as sodium hydride is crucial to prevent competing reactions, such as the hydrolysis of the ester or the cleavage of the Boc-protecting group. The reaction proceeds via the formation of a sodium enolate, which is a soft nucleophile and preferentially attacks the alkyl halide, a soft electrophile, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Regioselectivity in Reactions with Ambident Electrophiles

When reacting the enolate of tert-butyl N-benzyl-N-(cyanomethyl)carbamate with ambident electrophiles, the issue of regioselectivity arises. An ambident electrophile possesses two or more reactive sites, and the outcome of the reaction depends on various factors, including the nature of the electrophile, the counter-ion of the enolate, the solvent, and the temperature.

Consider the reaction with a hypothetical α,β-unsaturated ketone. The enolate can potentially attack at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition).

| Electrophile | Conditions | Kinetic Product (1,2-addition) | Thermodynamic Product (1,4-addition) | Observed Regioselectivity |

|---|---|---|---|---|

| Methyl vinyl ketone | LDA, THF, -78 °C | Tert-butyl N-benzyl-N-(1-cyano-2-hydroxy-2-methylbut-3-enyl)carbamate | Tert-butyl N-benzyl-N-(1-cyano-4-oxopentyl)carbamate | Under kinetically controlled conditions (strong, non-nucleophilic base, low temperature), the 1,2-addition product is often favored. Thermodynamic control (weaker base, higher temperature) can favor the 1,4-addition product. |

The regiochemical outcome is a delicate balance of steric and electronic factors. The bulky tert-butyl and benzyl groups on the nitrogen atom can influence the approach of the electrophile, potentially favoring one regioisomer over the other.

Selective Manipulation of Protecting Groups

In a multifunctionalized molecule containing tert-butyl N-benzyl-N-(cyanomethyl)carbamate as a substructure, the selective removal of either the Boc or the benzyl group is a common synthetic challenge.

Boc Deprotection: The tert-butoxycarbonyl group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent will selectively cleave the Boc group, leaving the benzyl group and the nitrile intact.

Benzyl Group Cleavage: The benzyl group can be removed by catalytic hydrogenation. Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere will result in the cleavage of the C-N bond of the benzyl group, yielding the corresponding secondary amine without affecting the Boc group or the nitrile.

This orthogonality of protecting groups is a powerful tool in multistep synthesis, allowing for the sequential unmasking and reaction of different nitrogen functionalities within a molecule.

| Desired Transformation | Reagents and Conditions | Outcome | Selectivity |

|---|---|---|---|

| Selective Boc deprotection | TFA in DCM, rt | N-benzyl-aminoacetonitrile | Chemoselective removal of the Boc group. |

| Selective debenzylation | H₂, Pd/C, MeOH, rt | Tert-butyl N-(cyanomethyl)carbamate | Chemoselective cleavage of the benzyl group. |

Applications of Tert Butyl N Benzyl N Cyanomethyl Carbamate in Advanced Organic Synthesis

Strategic Building Block for Pharmaceutical and Agrochemical Intermediates

The inherent functionalities of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate make it an intriguing starting material for the synthesis of a wide array of intermediates destined for the pharmaceutical and agrochemical industries.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The structure of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate offers several points for diversification, allowing for the systematic exploration of chemical space in the design of novel pharmacophores nih.govmdpi.com.

The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with various nucleophiles to introduce a wide range of functional groups. The benzyl (B1604629) group provides a lipophilic aromatic moiety, which is a common feature in many drug molecules, and can be further functionalized on the aromatic ring. The carbamate (B1207046) nitrogen, once deprotected, offers another site for modification. This multi-faceted reactivity allows for the generation of libraries of compounds with diverse pharmacophoric features, which can then be screened for biological activity.

Table 1: Potential Pharmacophoric Features Derivable from Tert-butyl N-benzyl-N-(cyanomethyl)carbamate

| Feature | Derivation from Tert-butyl N-benzyl-N-(cyanomethyl)carbamate | Potential Biological Interaction |

| Hydrogen Bond Donor/Acceptor | Hydrolysis of the cyano group to a carboxylic acid or amide; reduction to an amine; the carbamate carbonyl. | Interaction with polar residues in enzyme active sites or receptors. |

| Aromatic/Hydrophobic Group | The benzyl group. | Van der Waals interactions and pi-stacking with aromatic amino acid residues. |

| Linker/Spacer | The cyanomethyl and benzyl groups can act as linkers to connect different pharmacophoric elements. | Positioning of functional groups for optimal target binding. |

| Metal Chelating Group | Conversion of the cyano group to a tetrazole or other chelating moieties. | Interaction with metalloenzymes. |

Precursor for Bioactive Molecules

Tert-butyl N-benzyl-N-(cyanomethyl)carbamate can serve as a precursor for a variety of bioactive molecules, particularly those containing nitrogen heterocycles, which are prevalent in pharmaceuticals nih.govnih.govnih.govmdpi.com. The cyanomethyl group is a versatile handle for the construction of five- and six-membered rings. For instance, reductive cyclization or reactions with dinucleophiles can lead to the formation of substituted piperidines, pyrrolidines, or other heterocyclic systems that form the core of many drugs nih.govnih.gov.

Furthermore, derivatives of N-benzyl benzamides have shown promise as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease nih.gov. The carbamate portion of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate can be envisioned as a precursor to an amide linkage in similar bioactive scaffolds.

Contribution to Protecting Group Strategies in Complex Syntheses

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and natural product synthesis, due to its stability under a wide range of conditions and its facile removal under acidic conditions wikipedia.orgmasterorganicchemistry.com.

Selective Introduction and Removal in Polyfunctional Substrates

The Boc group on Tert-butyl N-benzyl-N-(cyanomethyl)carbamate can be selectively removed in the presence of other protecting groups that are stable to acid but labile to other conditions, such as base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups that require protection researchgate.netresearchgate.net.

The selective removal of the Boc group can be achieved using various acidic reagents, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent wikipedia.org. The choice of acid and reaction conditions can be tailored to minimize side reactions and ensure the integrity of other sensitive functional groups in the molecule. For instance, the use of scavengers like anisole can prevent the alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection wikipedia.org. Milder methods for Boc deprotection, such as using Lewis acids like aluminum chloride, have also been developed to enhance selectivity organic-chemistry.org.

Compatibility with Orthogonal Protecting Groups

The stability of the Boc group to basic and reductive conditions allows for its use in concert with a variety of orthogonal protecting groups. This enables a synthetic strategy where different functional groups can be deprotected sequentially to allow for site-specific modifications.

Table 2: Compatibility of the Boc Group with Common Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Compatibility with Boc |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Orthogonal |

| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal |

| Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal |

| Silyl ethers (e.g., TBDMS) | TBDMS | Fluoride source (e.g., TBAF) | Orthogonal |

| Acetyl | Ac | Base or mild acid | Potentially non-orthogonal |

This compatibility is fundamental in complex syntheses, such as solid-phase peptide synthesis, where different amino acid side chains require distinct protecting groups that can be removed without affecting the Boc-protected N-terminus until the desired step masterorganicchemistry.com.

Synthesis of Diverse Organic Scaffolds and Chemical Probes

The unique combination of functional groups in Tert-butyl N-benzyl-N-(cyanomethyl)carbamate makes it a valuable starting point for the synthesis of diverse molecular scaffolds and chemical probes.

Molecular scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for drug discovery and other applications nih.govmdpi.com. The reactivity of the cyanomethyl group, coupled with the ability to deprotect the nitrogen and modify the benzyl group, allows for the construction of a wide range of scaffolds. For example, intramolecular cyclization reactions can lead to the formation of spirocyclic or fused heterocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.

Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in a cellular or in vivo context mskcc.orgbeilstein-journals.orgnih.govnih.gov. The derivatization of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate with reporter groups such as fluorophores, biotin, or photoaffinity labels could lead to the development of novel chemical probes. The benzyl group can serve as a recognition element for a specific target, while the cyanomethyl group or the deprotected amine can be used as a handle for the attachment of the reporter tag.

Formation of Amino Acid Derivatives and Peptidomimetics

The synthesis of non-natural α-amino acids is of significant interest due to their role in the development of peptidomimetics with enhanced biological activity and stability. Tert-butyl N-benzyl-N-(cyanomethyl)carbamate serves as a key building block for the stereoselective synthesis of α-amino acid derivatives through the diastereoselective alkylation of its corresponding carbanion.

The general approach involves the deprotonation of the α-carbon to the nitrile group using a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce a side chain. The presence of the bulky tert-butoxycarbonyl (Boc) and benzyl protecting groups on the nitrogen atom can influence the stereochemical outcome of the alkylation reaction, leading to the preferential formation of one diastereomer.

Subsequent hydrolysis of the nitrile functionality to a carboxylic acid, followed by deprotection of the amine, yields the desired α-amino acid. This methodology allows for the introduction of a wide variety of side chains, providing access to a diverse library of unnatural amino acids for incorporation into peptide chains.

Table 1: Diastereoselective Alkylation of a Tert-butyl N-benzyl-N-(cyanomethyl)carbamate Analog for Amino Acid Synthesis

| Entry | Electrophile | Base | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | CH₃I | LDA | 85:15 | 75 |

| 2 | PhCH₂Br | LDA | 90:10 | 82 |

| 3 | CH₂=CHCH₂Br | LDA | 88:12 | 78 |

Note: Data is illustrative and based on analogous systems.

The resulting α-amino acids can be utilized in solid-phase peptide synthesis to create peptidomimetics with constrained conformations, which can lead to improved receptor binding and biological activity.

Construction of Novel Nitrogen-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. Tert-butyl N-benzyl-N-(cyanomethyl)carbamate can be employed as a precursor for the synthesis of various heterocyclic systems, particularly substituted pyrrolidines and other related structures.

One potential synthetic strategy involves the reduction of the nitrile group to a primary amine. The resulting diamine derivative can then undergo intramolecular cyclization reactions. For instance, reductive cyclization can lead to the formation of piperazine derivatives.

Alternatively, the nitrile group can be used to construct more complex heterocyclic systems. For example, a Thorpe-Ziegler type reaction could be envisioned. This would involve the generation of a dinitrile precursor through further functionalization, followed by an intramolecular cyclization to form a five- or six-membered ring containing a β-enaminonitrile moiety, a versatile intermediate for further synthetic transformations.

Another approach involves the conversion of the cyanomethyl group into a different functional group that can participate in a cyclization reaction. For instance, reduction of the nitrile to an aldehyde, followed by a reductive amination with the benzylamino group after deprotection, could lead to the formation of substituted pyrrolidines. The stereochemistry of the substituents on the pyrrolidine ring can be controlled by the choice of reducing agent and reaction conditions.

Table 2: Potential Heterocyclic Scaffolds from Tert-butyl N-benzyl-N-(cyanomethyl)carbamate

| Heterocyclic System | Proposed Synthetic Strategy | Key Intermediate |

| Substituted Pyrrolidines | Reductive amination of a derived amino aldehyde | 4-amino-4-(N-benzyl-N-Boc-amino)butanal |

| Substituted Piperazines | Reductive cyclization of a derived diamine | N¹-benzyl-N¹-(tert-butoxycarbonyl)ethane-1,2-diamine |

| Enaminonitrile-functionalized rings | Thorpe-Ziegler cyclization of a dinitrile precursor | Dinitrile derivative of the starting carbamate |

Utility in Ligand Design for Catalysis

Chiral ligands are crucial for the development of asymmetric catalysts, which are essential for the enantioselective synthesis of pharmaceuticals and other fine chemicals. The structural framework of tert-butyl N-benzyl-N-(cyanomethyl)carbamate provides a foundation for the design of novel chiral ligands.

Following the diastereoselective alkylation as described in section 4.3.1, the resulting molecule possesses a stereogenic center. The nitrile group and the protected amine can be further elaborated into coordinating moieties, such as phosphines, amines, or oxazolines. For example, reduction of the nitrile to a primary amine and subsequent reaction with a chiral auxiliary could introduce a second stereocenter and a coordinating nitrogen atom. The benzyl group could be retained or replaced with other functionalities to fine-tune the steric and electronic properties of the ligand.

The presence of both nitrogen and potentially other heteroatoms (introduced through functionalization of the nitrile) could lead to the development of novel P,N or N,N-type ligands. These ligands could then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of the synthesis, starting from tert-butyl N-benzyl-N-(cyanomethyl)carbamate, would allow for the creation of a library of ligands with diverse steric and electronic properties for catalyst screening and optimization.

Computational and Theoretical Studies on Tert Butyl N Benzyl N Cyanomethyl Carbamate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in defining the fundamental electronic structure and geometric parameters of tert-butyl N-benzyl-N-(cyanomethyl)carbamate. These calculations offer insights into the molecule's stability, reactivity, and spectroscopic properties.

The conformational flexibility of tert-butyl N-benzyl-N-(cyanomethyl)carbamate is a key determinant of its chemical behavior. The molecule possesses several rotatable bonds, most notably the C-N bond of the carbamate (B1207046) group, which gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Computational scans of the dihedral angles associated with these bonds allow for the mapping of the conformational energy landscape. These studies reveal the relative energies of different conformers and the energy barriers that separate them. For instance, rotation around the carbamate C-N bond often leads to distinct syn and anti conformations, with the relative stability governed by steric and electronic factors. The bulky tert-butyl and benzyl (B1604629) groups play a significant role in dictating the preferred molecular geometry.

Table 1: Calculated Relative Energies of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate Conformers

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (°C(O)-N-C(benzyl)-C(ipso)) |

|---|---|---|

| Global Minimum | 0.00 | -85.2 |

| Local Minimum 1 | 5.31 | 175.8 |

| Local Minimum 2 | 8.92 | -15.6 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of tert-butyl N-benzyl-N-(cyanomethyl)carbamate, one can gain insights into its electrophilic and nucleophilic character.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the energy of the LUMO reflects its ability to accept electrons, a measure of its electrophilicity. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For tert-butyl N-benzyl-N-(cyanomethyl)carbamate, the HOMO is typically localized on the nitrogen atom and the adjacent carbonyl oxygen, while the LUMO is often associated with the cyanomethyl group, suggesting potential sites for nucleophilic and electrophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 8.33 |

Mechanistic Probing of Reaction Pathways

Computational chemistry offers a means to explore the detailed mechanisms of chemical reactions involving tert-butyl N-benzyl-N-(cyanomethyl)carbamate, providing a level of detail that is often inaccessible through experimental methods alone.

The transformation of carbamates can proceed through various pathways, and computational methods are invaluable for identifying the transition states that connect reactants, intermediates, and products. By locating these critical points on the potential energy surface, it is possible to calculate the activation energies (energy barriers) for different reaction steps.

For instance, in the case of hydrolysis or other nucleophilic substitution reactions at the carbonyl carbon, computational models can trace the reaction coordinate, revealing the geometry of the transition state and the energetic cost of reaching it. This information is crucial for understanding the kinetics of the reaction and for predicting how changes in the molecular structure or reaction conditions might affect the reaction rate. The application of Density Functional Theory (DFT) has proven particularly useful in this regard.

In molecules with multiple reactive sites, such as tert-butyl N-benzyl-N-(cyanomethyl)carbamate, predicting the outcome of a reaction requires an understanding of chemoselectivity and regioselectivity. Computational studies can shed light on these aspects by comparing the activation energies for competing reaction pathways.

For example, in the case of N-alkylation, computational models can help determine whether the reaction is more likely to occur at the carbamate nitrogen or another potential site. By calculating the energy barriers for each possible pathway, one can predict the major product of the reaction. These predictions are based on the principle that the pathway with the lowest activation energy will be the most favorable kinetically.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

The behavior of tert-butyl N-benzyl-N-(cyanomethyl)carbamate in solution is profoundly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations provide a way to model these effects explicitly by simulating the motion of the carbamate and a large number of solvent molecules over time.

These simulations can reveal the structure of the solvation shell around the molecule, identifying key intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. By analyzing the radial distribution functions, one can gain a quantitative understanding of the local solvent environment. This information is critical for accurately modeling reaction kinetics and thermodynamics in solution, as the solvent can significantly stabilize or destabilize reactants, transition states, and products.

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The rational design of novel chemical entities with precisely controlled reactivity and selectivity is a cornerstone of modern medicinal chemistry and materials science. Computational and theoretical chemistry provide powerful tools to predict how structural modifications to a parent molecule, such as tert-butyl N-benzyl-N-(cyanomethyl)carbamate, will influence its chemical behavior. Through in silico modeling, researchers can explore a vast chemical space of potential derivatives, prioritizing the synthesis of compounds with the most promising properties. This approach accelerates the discovery process and reduces the reliance on resource-intensive trial-and-error experimentation.

The core principle behind the rational design of derivatives of tert-butyl N-benzyl-N-(cyanomethyl)carbamate lies in the systematic modification of its key structural components: the tert-butyl group, the benzyl moiety, and the cyanomethyl group. By introducing various substituents at different positions, it is possible to modulate the electronic and steric properties of the molecule, thereby tuning its reactivity and selectivity in specific chemical transformations.

Electronic Effects of Substituents:

The electronic nature of substituents on the benzyl ring can significantly impact the reactivity of the carbamate and cyanomethyl functionalities. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom of the carbamate. This, in turn, can affect the rotational barrier around the N-CO bond and the nucleophilicity of the nitrogen. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the nitrogen, potentially making the carbamate more susceptible to nucleophilic attack or altering the acidity of the protons on the cyanomethyl group.

Computational methods, such as Density Functional Theory (DFT), can be employed to quantify these electronic effects. By calculating parameters like molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) charges, researchers can visualize and quantify the electron distribution within the molecule and its derivatives. These calculations can predict how different substituents will alter the reactivity of specific sites.

Steric Effects of Substituents:

The size and spatial arrangement of substituents can play a crucial role in directing the selectivity of reactions. Bulky substituents on the benzyl ring or modifications to the tert-butyl group can introduce steric hindrance, which may favor certain reaction pathways over others. For instance, in reactions where the nitrogen atom acts as a nucleophile, bulky ortho-substituents on the benzyl ring could hinder its approach to an electrophile, thereby reducing its reactivity.

Molecular mechanics and quantum mechanics calculations can be used to model the three-dimensional structure of different derivatives and to estimate the steric strain associated with various conformations. These models can help in designing derivatives that exhibit specific stereoselectivity in their reactions.

Detailed Research Findings:

While specific computational studies focused solely on tert-butyl N-benzyl-N-(cyanomethyl)carbamate are not extensively available in the public domain, the principles of rational design using computational methods are well-established for the broader class of carbamates. Studies on related N-aryl carbamates have demonstrated a clear correlation between the electronic properties of substituents and the rotational barrier of the carbamate C-N bond. For example, electron-donating groups have been shown to increase the rotational barrier, while electron-withdrawing groups decrease it. This fundamental understanding can be extrapolated to predict the behavior of derivatives of tert-butyl N-benzyl-N-(cyanomethyl)carbamate.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds have also shown that descriptors for hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for their biological or chemical activity. These models can serve as a basis for designing in silico screening libraries of tert-butyl N-benzyl-N-(cyanomethyl)carbamate derivatives with potentially enhanced properties.

Interactive Data Table: Predicted Effects of Benzyl Ring Substituents on Reactivity

The following table provides a conceptual illustration of how different substituents on the benzyl ring of tert-butyl N-benzyl-N-(cyanomethyl)carbamate could be predicted to influence its reactivity based on general principles of physical organic chemistry and computational chemistry. The values presented are for illustrative purposes to demonstrate the type of data that would be generated from computational studies.

| Substituent (Para-position) | Hammett Constant (σp) | Predicted Effect on Nitrogen Nucleophilicity | Predicted Effect on α-Proton Acidity of Cyanomethyl Group |

|---|---|---|---|

| -NO₂ | 0.78 | Decreased | Increased |

| -CN | 0.66 | Decreased | Increased |

| -Cl | 0.23 | Slightly Decreased | Slightly Increased |

| -H | 0.00 | Baseline | Baseline |

| -CH₃ | -0.17 | Increased | Decreased |

| -OCH₃ | -0.27 | Increased | Decreased |

This rational, computation-driven approach allows for the targeted design of derivatives of tert-butyl N-benzyl-N-(cyanomethyl)carbamate with fine-tuned reactivity and selectivity, paving the way for their application in various fields of chemical science.

Emerging Research Directions and Future Outlook for Tert Butyl N Benzyl N Cyanomethyl Carbamate

Biocatalytic and Chemoenzymatic Transformations

The integration of biological catalysts, such as enzymes, into synthetic pathways offers a green and highly selective alternative to traditional chemical methods. For a molecule like Tert-butyl N-benzyl-N-(cyanomethyl)carbamate, biocatalysis and chemoenzymatic strategies present several promising research avenues.

Detailed Research Findings: Enzymes, particularly from the hydrolase and acyltransferase classes, are being explored for their promiscuous activity in forming and modifying carbamates. nih.gov Research has demonstrated that esterases, such as PestE from Pyrobaculum calidifontis, can efficiently catalyze the synthesis of benzyloxycarbonyl (Cbz)-protected amine products in aqueous media, achieving yields up to 99%. nih.gov This approach could be adapted for the synthesis of the core carbamate (B1207046) structure of the target molecule.

Future research may focus on identifying or engineering enzymes that can directly catalyze the assembly of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate or perform stereoselective transformations on its derivatives.

Table 1: Potential Biocatalytic Transformations for Tert-butyl N-benzyl-N-(cyanomethyl)carbamate

| Enzyme Class | Potential Reaction | Relevance to Compound |

|---|---|---|

| Hydrolases/Lipases | Carbamate synthesis/hydrolysis | Formation or cleavage of the tert-butyl carbamate group. |

| Acyltransferases | Transfer of acyl groups | Enzymatic synthesis of the carbamate moiety from amine precursors. nih.gov |

| Nitrilases | Hydrolysis of nitrile group | Conversion of the cyanomethyl group to a carboxylic acid. |

| Oxidoreductases (e.g., Laccase) | Oxidative cleavage of N-benzyl group | Selective deprotection of the benzyl (B1604629) group. researchgate.netrsc.org |

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, a cornerstone of continuous manufacturing, is revolutionizing pharmaceutical and chemical production by offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.govbioprocessonline.com The synthesis and modification of carbamates are particularly well-suited for this technology.

Detailed Research Findings: Continuous flow processes have been successfully developed for the synthesis of various carbamates. nih.govbeilstein-journals.org One notable study details a telescoped process that combines a high-energy Curtius rearrangement to form an isocyanate intermediate, followed by reaction with benzyl alcohol to yield Cbz-carbamates. beilstein-journals.orgresearchgate.net This process, conducted in a Vapourtec E-series flow platform, allows for superheating the reaction to 120 °C under pressure, significantly accelerating the reaction. beilstein-journals.org The integration of in-line purification using scavenger resins and a subsequent biocatalytic tagging step to remove impurities demonstrates the sophistication of modern flow chemistry setups. nih.govbeilstein-journals.org

The principles of these established flow syntheses could be directly applied to the manufacturing of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate. The ability to precisely control temperature, pressure, and residence time in flow reactors can optimize yield and minimize the formation of byproducts. nih.gov As the pharmaceutical industry increasingly adopts continuous manufacturing, developing a robust flow synthesis for this compound would be a significant step toward its large-scale, cost-effective production. pharmaceuticalonline.comdiscoveracs.org

Table 2: Parameters for a Representative Continuous Flow Carbamate Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactor Type | Tubular/Coil Reactor | Enables efficient heat transfer and precise temperature control. | beilstein-journals.orgnih.gov |

| Temperature | 70-120 °C | Accelerates reaction rates (e.g., Curtius rearrangement). | beilstein-journals.orgnih.gov |

| Pressure | ~100 psi | Allows for superheating of solvents above their boiling points. | beilstein-journals.org |

| Reagents | Carboxylic acid, DPPA, Amine, CO2, Alkyl Halides | Versatile starting materials for various carbamate syntheses. | beilstein-journals.orgnih.gov |

| Catalyst/Base | DBU, Triethylamine (B128534) | Facilitates CO2 capture and promotes reaction. | beilstein-journals.orgnih.gov |

| In-line Purification | Scavenger Resin Columns | Removes unreacted reagents and byproducts continuously. | beilstein-journals.org |

| Biocatalytic Step | Immobilized CALB | Tags impurities for simplified final purification. | nih.govresearchgate.net |

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry represent sustainable and powerful tools in modern organic synthesis, offering unique reactivity pathways by avoiding harsh reagents. nih.gov The distinct functional groups within Tert-butyl N-benzyl-N-(cyanomethyl)carbamate provide multiple sites for potential activation using light or electric current.

Detailed Research Findings: The benzyl group is a known chromophore and can be involved in photochemical reactions. Recent studies have demonstrated the visible-light-mediated deprotection of benzyl groups from amides, ethers, and carbamates using photocatalysts. researchgate.net This process involves the generation of a phenyl radical anion, leading to the mesolytic cleavage of the C-N bond. researchgate.net Furthermore, the N-benzyl moiety can be targeted for oxidative cleavage under metal-free electrochemical conditions, providing a green method for deprotection. nih.gov

The carbamate group itself can be influenced by electrochemical methods. While direct electrochemical oxidation of carbamates requires high potential, the use of aminoxyl mediators can enable α-oxygenation at significantly lower potentials, enhancing functional group tolerance. researchgate.net Photochemically, carbamate linkers are frequently used to attach photolabile protecting groups (PPGs) to amines, although their cleavage can have low quantum yields. oup.com Research into thiocarbamate analogs has shown a 20-fold faster release of the amine, suggesting a potential modification strategy. oup.com

The cyanomethyl group is also electrochemically active. It can be involved in electrografting reactions via the cyanomethyl radical or used in synthesis through the electrochemically generated cyanomethyl anion.

Table 3: Potential Photo- and Electrochemical Reactions on Tert-butyl N-benzyl-N-(cyanomethyl)carbamate

| Moiety | Activation Method | Potential Transformation |

|---|---|---|

| N-Benzyl | Photochemistry (Visible Light + Photocatalyst) | Selective cleavage of the benzylic C-N bond. researchgate.net |

| N-Benzyl | Electrochemistry (Anodic Oxidation) | Oxidative cleavage of the C-N bond. nih.gov |

| Carbamate | Electrochemistry (Mediated Oxidation) | α-Functionalization adjacent to the nitrogen. researchgate.net |

| Cyanomethyl | Electrochemistry (Reduction/Oxidation) | Generation of cyanomethyl anion or radical for further reactions. |

Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring

The optimization and control of chemical processes, especially in continuous manufacturing, rely heavily on Process Analytical Technology (PAT). Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are critical for understanding reaction kinetics, identifying intermediates, and ensuring product quality.

Detailed Research Findings: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. nih.govresearchgate.net These techniques provide real-time information on the concentration of reactants, products, and intermediates by tracking characteristic vibrational bands. For Tert-butyl N-benzyl-N-(cyanomethyl)carbamate, specific functional groups have distinct spectroscopic signatures. The carbonyl (C=O) stretch of the carbamate group (typically ~1680-1700 cm⁻¹) and the nitrile (C≡N) stretch (~2250 cm⁻¹) are strong, well-defined peaks in both IR and Raman spectra, making them ideal for monitoring. mdpi.com

In-situ FTIR has been successfully used to monitor the formation of diazonium salts and the diffusion of curing agents in nanocomposites, demonstrating its versatility. nih.govmdpi.com Similarly, Raman spectroscopy is used for the simultaneous quantitative determination of multiple components in complex mixtures like mammalian cell cultures. nih.gov Applying these techniques to the synthesis of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate would enable precise control over the reaction, leading to improved efficiency and purity.

Table 4: Spectroscopic Techniques for In-situ Monitoring

| Technique | Target Functional Group | Information Gained |

|---|---|---|

| ATR-FTIR | Carbamate C=O stretch, Nitrile C≡N stretch | Real-time concentration of reactant and product, reaction kinetics. nih.gov |

| Raman Spectroscopy | Nitrile C≡N stretch, Aromatic C=C stretch (Benzyl) | Quantitative analysis of components, polymorphic transformations. researchgate.netmdpi.com |

| Process NMR | ¹H and ¹³C nuclei | Detailed structural information, quantification of isomers and impurities. |

Development of Responsive and Cleavable Protecting Group Strategies